molecular formula C18H22N4OS B6430126 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097868-49-8

2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B6430126
CAS No.: 2097868-49-8
M. Wt: 342.5 g/mol
InChI Key: UTENGWFCLKIANH-UHFFFAOYSA-N
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Description

2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is an organic compound with complex structural features, combining an azetidine ring, pyrimidine moiety, and a phenyl group substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can be achieved through a multi-step process:

  • Formation of 4-(propan-2-ylsulfanyl)phenyl intermediate: : Start with 4-bromoacetophenone, reacting it with propan-2-ylthiol in the presence of a base like potassium carbonate.

  • Azetidine Ring Formation: : Introduce the azetidine moiety by reacting the intermediate with azetidine-1-carboxylic acid under dehydrating conditions.

  • Pyrimidine Attachment:

Industrial Production Methods

For large-scale production, the process involves optimizing reaction conditions to ensure high yield and purity:

  • Use of continuous flow reactors to control temperature and reaction times.

  • Employing catalytic systems to enhance reaction rates.

  • Implementing purification techniques like recrystallization and chromatography to achieve the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The propan-2-ylsulfanyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperoxybenzoic acid.

  • Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : m-chloroperoxybenzoic acid in dichloromethane.

  • Reduction: : Sodium borohydride in ethanol or methanol.

  • Substitution: : Sodium hydride in DMF for nucleophilic substitutions.

Major Products

  • Oxidation: : Produces sulfone derivatives.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Results in various substituted products depending on the nucleophile used.

Scientific Research Applications

The compound finds applications across various domains:

  • Chemistry: : Acts as a building block for complex molecule synthesis.

  • Biology: : Used in the design of enzyme inhibitors and receptor modulators.

  • Medicine: : Potential pharmacological agent with activities against certain diseases.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : Interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Can affect signaling pathways, leading to altered cellular responses.

  • Binding Affinity: : Demonstrates high binding affinity towards its molecular targets, making it an effective modulator.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one: : Similar structure but with a methylsulfanyl group instead of propan-2-ylsulfanyl.

  • 2-[4-(ethylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one: : Features an ethylsulfanyl group.

Uniqueness

The presence of the propan-2-ylsulfanyl group in 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13(2)24-16-5-3-14(4-6-16)9-18(23)22-10-15(11-22)21-17-7-8-19-12-20-17/h3-8,12-13,15H,9-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENGWFCLKIANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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